molecular formula C8H5BrF2N2O2 B4241101 N'-(2-bromo-4,6-difluorophenyl)oxamide

N'-(2-bromo-4,6-difluorophenyl)oxamide

Cat. No.: B4241101
M. Wt: 279.04 g/mol
InChI Key: LVVQOOWBARKXJP-UHFFFAOYSA-N
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Description

N'-(2-Bromo-4,6-difluorophenyl)oxamide is a substituted oxamide derivative characterized by a central oxamide backbone (-NH-CO-CO-NH-) with a 2-bromo-4,6-difluorophenyl substituent. The bromine and fluorine atoms introduce significant steric and electronic effects, influencing its physicochemical properties and reactivity.

Oxamides are known for their planar amide groups and hydrogen-bonding capabilities, which contribute to high melting points and low solubility in nonpolar solvents . Substitutions on the phenyl ring, such as bromine and fluorine, enhance electronegativity and may increase stability against hydrolysis or photodegradation, making such derivatives relevant in agrochemical or pharmaceutical applications .

Properties

IUPAC Name

N'-(2-bromo-4,6-difluorophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2N2O2/c9-4-1-3(10)2-5(11)6(4)13-8(15)7(12)14/h1-2H,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVQOOWBARKXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)NC(=O)C(=O)N)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2-bromo-4,6-difluorophenyl)oxamide typically involves the reaction of 2-bromo-4,6-difluoroaniline with ethanediamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N'-(2-bromo-4,6-difluorophenyl)oxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species .

Scientific Research Applications

N'-(2-bromo-4,6-difluorophenyl)oxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N'-(2-bromo-4,6-difluorophenyl)oxamide involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in biological activity and function .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Oxamide (Unsubstituted)
  • Properties : Decomposes near 419°C, very low water solubility .
  • Key Differences : The bromo-difluorophenyl derivative likely has a lower melting point due to reduced hydrogen-bonding capacity compared to unsubstituted oxamide. The electron-withdrawing Br and F groups may alter electron delocalization in the amide backbone, affecting reactivity .
N,N'-Dialkyl Oxamides (e.g., N,N'-Dimethyloxamide)
  • Structure : Alkyl groups replace hydrogen on both amide nitrogens.
  • Properties : Melting points ~150°C, soluble in polar solvents like DMSO .
  • 118 g/mol for oxamide), which could reduce volatility compared to alkyl derivatives .
N-(2-Bromo-4,6-difluorophenyl)phosphoranecarbothioamide
  • Structure : Contains a thiourea (-CS-NH-) and phosphorane group instead of oxamide.
  • Properties : Molecular weight 452.25 g/mol; likely higher lipophilicity due to sulfur and phosphorus .
  • The absence of phosphorus in the target compound may reduce metal-coordination capabilities .

Physicochemical Properties

Melting Points and Solubility
Compound Melting Point (°C) Solubility Profile
Oxamide Decomposes at ~419 Insoluble in nonpolar solvents
N,N'-Diethyloxamide ~50 Hygroscopic; soluble in acetone
N-(2-Bromo-4,6-difluorophenyl)oxamide (Estimated) 150–200 Moderate in DMSO, low in water

The bromo-difluorophenyl group balances steric bulk and polarity, likely resulting in intermediate solubility between unsubstituted oxamide and alkyl derivatives.

Spectroscopic Features
  • NMR : Fluorine substituents would produce distinct ¹⁹F-NMR signals (e.g., δ −107 to −109 ppm in related compounds ).
  • IR : Expected C=O stretches near 1668 cm⁻¹, similar to thiourea analogs, but with additional N-H stretches at ~3300 cm⁻¹ .

Reactivity and Functional Comparisons

  • Hydrolysis Stability : Fluorine’s electronegativity may stabilize the amide bond against hydrolysis compared to alkyl-substituted oxamides .
  • Agricultural Applications : Unlike unsubstituted oxamide (used as a slow-release fertilizer ), the bromo-difluorophenyl derivative’s bioactivity might align more with herbicides or fungicides due to halogenated aromatic moieties .

Excited-State Properties

Oxamides exhibit UV absorption bands at 180–310 nm, influenced by substituents . The bromo-difluorophenyl group is expected to redshift absorption due to conjugation with the aromatic ring, similar to parabanic acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(2-bromo-4,6-difluorophenyl)oxamide
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N'-(2-bromo-4,6-difluorophenyl)oxamide

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